molecular formula C10H8BrN3O B13807685 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide

8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide

Cat. No.: B13807685
M. Wt: 266.09 g/mol
InChI Key: CXXAZTBJANEUQL-UHFFFAOYSA-N
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Description

8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide typically involves the bromination of [1,6]naphthyridine-2-carboxylic acid followed by the introduction of a methylamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Arylboronic Acids: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield arylated naphthyridines, while oxidation reactions can produce naphthyridine oxides .

Scientific Research Applications

8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide include:

    8-Bromo-[1,6]naphthyridine-2-carboxylic acid: Lacks the methylamide group.

    1,6-Naphthyridine-2-carboxylic acid derivatives: Various derivatives with different substituents at the 8-position

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylamide group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

8-bromo-N-methyl-1,6-naphthyridine-2-carboxamide

InChI

InChI=1S/C10H8BrN3O/c1-12-10(15)8-3-2-6-4-13-5-7(11)9(6)14-8/h2-5H,1H3,(H,12,15)

InChI Key

CXXAZTBJANEUQL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=C(C=NC=C2C=C1)Br

Origin of Product

United States

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